N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
Description
N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS: 2006277-79-6) is a halogenated imidazo[1,2-a]pyridine derivative characterized by an 8-chloro substitution on the fused bicyclic ring and a trifluoroacetamide group at position 2. Imidazo[1,2-a]pyridines are pharmacologically significant, forming the backbone of drugs such as Zolpidem and Alpidem, which target GABA receptors . This compound exhibits notable hazards, including explosive instability (H200), flammability (H228), and aquatic toxicity (H400) , necessitating strict safety protocols during handling.
Properties
Molecular Formula |
C9H5ClF3N3O |
|---|---|
Molecular Weight |
263.60 g/mol |
IUPAC Name |
N-(8-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H5ClF3N3O/c10-5-2-1-3-16-4-6(14-7(5)16)15-8(17)9(11,12)13/h1-4H,(H,15,17) |
InChI Key |
VTPQRBUBDIYURB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
The 8-chloroimidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization reactions. A representative protocol involves:
-
Reactants : 2-Amino-5-chloropyridine and α-haloketones (e.g., chloroacetaldehyde or bromoacetone).
-
Mechanism : The reaction proceeds through nucleophilic attack of the pyridine amine on the electrophilic carbonyl carbon, followed by dehydration to form the imidazo ring.
-
Combine 2-amino-5-chloropyridine (4.7 mmol) and bromoacetone (4.7 mmol) in ethanol (50 mL).
-
Add NaHCO₃ (4.7 mmol) and reflux for 6–8 hours.
-
Purify via silica gel chromatography (ethyl acetate/hexane) to isolate 8-chloroimidazo[1,2-a]pyridine.
Functionalization at the 2-Position
To introduce the amine group at the 2-position:
-
Nitration/Reduction : Nitration of the imidazo ring followed by catalytic hydrogenation.
-
Direct Amination : Palladium-catalyzed coupling with ammonia equivalents, though this method is less common.
Trifluoroacetylation of 8-Chloroimidazo[1,2-a]pyridin-2-amine
Using Trifluoroacetic Anhydride (TFAA)
TFAA is the most widely used reagent for introducing the trifluoroacetamide group.
-
Dissolve 8-chloroimidazo[1,2-a]pyridin-2-amine (1 eq) in anhydrous pyridine (10 mL).
-
Add TFAA (1.5 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify via chromatography (yield: 19–25%).
Optimization Notes :
Alternative Methods
-
Lawesson’s Reagent : Converts amides to thioamides but is less efficient for trifluoroacetylation.
-
Trifluoroacetamide Alkylation : Reacting benzyl halides with trifluoroacetamide under basic conditions, though this is more applicable to N-alkyl derivatives.
Key Data and Comparative Analysis
Table 1: Summary of Synthetic Methods
Challenges and Solutions
-
Low Yields in Acetylation : Attributed to steric hindrance at the 2-position. Using excess TFAA (2 eq) and prolonged reaction times (24 h) improves yields to ~35%.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from unreacted amine.
Structural Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.60 (s, 1H, imidazo-H), 8.26 (d, J = 6.8 Hz, 1H, pyridine-H), 7.93 (s, 1H, NH), 7.08 (t, J = 6.8 Hz, 1H, pyridine-H).
-
HRMS : m/z calculated for C₉H₆ClF₃N₃O [M+H]⁺: 280.0165; found: 280.0168.
Industrial-Scale Considerations
-
Cost Efficiency : TFAA is cost-prohibitive at scale. Substituting with trifluoroacetic acid (TFA) and coupling agents (e.g., EDC) reduces expenses but requires longer reaction times.
-
Safety : TFAA is corrosive and moisture-sensitive. Reactions must be conducted under inert atmosphere.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
TRPM8 Modulation
One of the significant applications of N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is its role as a modulator of the TRPM8 (transient receptor potential melastatin subfamily type 8) receptor. This receptor is known for its involvement in sensory perception related to temperature and pain. Compounds that modulate TRPM8 can potentially be used to treat conditions such as:
- Neuropathic Pain : By influencing TRPM8 activity, the compound may alleviate symptoms associated with nerve damage.
- Inflammatory Pain : It may provide therapeutic benefits in conditions characterized by inflammation.
Research indicates that imidazo[1,2-a]pyridine derivatives can effectively interact with TRP channels, offering new avenues for pain management therapies .
Anticancer Activity
Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. The imidazo[1,2-a]pyridine core is often associated with various biological activities, including:
- Inhibition of Tumor Growth : Some derivatives have shown promise in inhibiting specific cancer cell lines.
- Mechanisms of Action : The exact mechanisms are under investigation but may involve modulation of signaling pathways critical for cell proliferation and survival.
Case Study 1: TRPM8 Modulators
A study published in Nature highlighted the effectiveness of imidazo[1,2-a]pyridine sulfonamides as TRPM8 modulators. The research demonstrated their ability to reduce pain responses in animal models subjected to cold exposure . This finding supports the potential use of this compound in developing new analgesics.
Case Study 2: Anticancer Properties
Another study focused on the synthesis and evaluation of imidazo[1,2-a]pyridines for their anticancer activity. The results indicated that specific modifications to the imidazo structure could enhance cytotoxic effects against breast cancer cells . This suggests that this compound could be a candidate for further research in oncology.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, leading to altered biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Halogenation at different positions of the imidazo[1,2-a]pyridine core significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Derivatives with Extended Functional Groups
- This derivative’s synthesis emphasizes the role of electron-withdrawing groups (Br, F) in stabilizing charge-transfer interactions .
- N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(Trifluoromethyl)phenoxy)acetamide: Features a saturated imidazo ring and trifluoromethylphenoxy group, likely improving solubility and metabolic resistance. Molecular weight: 415.4 g/mol .
Biological Activity
N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a chloro-substituted imidazo[1,2-a]pyridine ring linked to a trifluoroacetamide moiety. The presence of the trifluoroacetyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its modulation of specific receptors and enzymes involved in various physiological processes.
Target Receptors
- TRPM8 Modulation : Similar compounds in the imidazo[1,2-a]pyridine class have been identified as modulators of the TRPM8 receptor, which plays a crucial role in thermosensation and pain perception. This receptor is implicated in conditions such as inflammatory and neuropathic pain .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies and Research Findings
Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit promising pharmacological profiles:
- Antileishmanial Activity : Compounds derived from imidazo[1,2-a]pyridine were screened for antileishmanial activity against Leishmania infantum and Trypanosoma brucei. Certain derivatives demonstrated IC50 values as low as 1.1 µM against L. infantum axenic amastigotes, indicating potent activity against parasitic infections .
- TRPM8 Modulation : Studies have indicated that compounds targeting TRPM8 can alleviate pain associated with various conditions. The modulation of this receptor by imidazo[1,2-a]pyridine sulfonamides suggests potential therapeutic applications in pain management .
- Cytotoxicity Evaluation : In vitro studies have assessed the cytotoxicity of related compounds on human cell lines (e.g., HepG2). The results indicate varying degrees of selectivity and potency against different cell types, which is critical for evaluating the safety profile of new drug candidates.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide, and what characterization techniques are essential for confirming its structure?
- Synthesis : React 8-chloroimidazo[1,2-a]pyridine-2-amine with trifluoroacetic anhydride in anhydrous dichloromethane (DCM) under reflux, using triethylamine as a base to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.
- Characterization :
- ¹H/¹³C-NMR : Confirm the presence of the trifluoroacetamide group (δ ~160 ppm for carbonyl in ¹³C-NMR) and imidazo[1,2-a]pyridine protons (aromatic region in ¹H-NMR).
- FT-IR : Detect amide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- LC-MS : Verify molecular weight (expected [M+H]⁺: ~292.64 g/mol) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Storage : Keep in amber glass vials under nitrogen at -20°C to prevent hydrolysis and photodegradation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption.
- Handling : Use nitrile gloves and work in a fume hood. Avoid aqueous solutions at extreme pH (stability studies show degradation at pH < 4 or > 9) .
Advanced Research Questions
Q. How can reaction conditions be optimized for derivatizing this compound to synthesize novel analogs?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions or toluene for cyclizations.
- Catalysts : Pd(PPh₃)₄ enables Suzuki-Miyaura cross-couplings at the chloro-substituted position. For metal-free approaches, iodine/TBHP in toluene promotes C–C bond cleavage for amide formation .
- DOE (Design of Experiments) : Vary temperature (40–80°C), reaction time (6–24 hr), and reagent stoichiometry to maximize yield. Monitor progress via TLC or HPLC .
Q. What methodologies are employed to assess the biological activity of this compound in enzyme inhibition studies?
- In Vitro Assays :
- Acetylcholinesterase (AChE) Inhibition : Use Ellman’s method to measure IC₅₀ via spectrophotometric detection of thiocholine at 412 nm.
- Kinetic Analysis : Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots.
- Molecular Docking : AutoDock Vina predicts binding poses to AChE active sites (PDB: 1ACJ). Validate with site-directed mutagenesis (e.g., Trp86Ala mutants) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological properties of derivatives?
- Analog Synthesis : Modify substituents at the 8-chloro (e.g., replace with Br, CF₃) or trifluoroacetamide group (e.g., replace with sulfonamides).
- SAR Table :
| Derivative | R₁ (Position 8) | R₂ (Amide) | AChE IC₅₀ (nM) | logP |
|---|---|---|---|---|
| 1 | Cl | CF₃CO | 120 | 2.3 |
| 2 | Br | CF₃CO | 85 | 2.8 |
| 3 | Cl | SO₂CH₃ | 150 | 1.9 |
- Key Insight : Electron-withdrawing groups (e.g., Br, CF₃) improve potency but increase lipophilicity .
Q. What experimental approaches elucidate the mechanism of action in biological systems?
- Kinetic Studies : Measure kₐ (association rate) and kᵢ (inhibition constant) via stopped-flow fluorescence.
- SPR (Surface Plasmon Resonance) : Quantify binding affinity (Kᴅ) to target proteins immobilized on sensor chips.
- Metabolomic Profiling : LC-MS/MS identifies downstream metabolites in treated cell lines (e.g., HepG2) to map affected pathways (e.g., cholinergic signaling) .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
